4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrrolo[3,4-d]pyrimidine and furan rings, and the electron-withdrawing effect of the chlorine atom on the phenyl ring. The dione group (two carbonyl groups) would also contribute to the reactivity of the molecule .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups in the dione could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar carbonyl groups and aromatic rings could influence its solubility, and the chlorine atom could affect its reactivity .
Scientific Research Applications
Structural and Electronic Properties
- The compound's structural and electronic properties have been investigated, showing similarities to AZT molecules, a notable antiretroviral medication (Essa & Jalbout, 2008).
Inhibition of Prostaglandin E2 Production
- Derivatives of this compound, particularly those with a furan and pyrrole ring, were synthesized and found effective in inhibiting PGE2 production in macrophage cells (Moon et al., 2010).
Use as Human Neutrophil Elastase Inhibitors
- Some derivatives were identified as potential inhibitors of human neutrophil elastase, which could be relevant for treating diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).
Fluorescence and Photochromic Properties
- Studies on related heterocycles showed fluorescence and photochromic properties, indicating potential applications in material sciences (Shepelenko et al., 2017).
Synthesis Pathways and Applications
- Efficient synthesis methods for derivatives were developed, facilitating the production of new heterocycles, which could be used in various scientific applications (De Coen et al., 2015).
Hydrogen Bonding Analysis
- Quantum chemical methods identified major hydrogen bonding sites in derivatives of the compound, which is crucial for understanding molecular interactions (Traoré et al., 2017).
Electronic and Optical Properties
- Copolymers containing derivatives showed promising characteristics for use in organic electronics, including high mobility in organic thin-film transistors and potential application in polymer solar cells (Yuan et al., 2012).
Chemosensory Applications
- A derivative was successfully used as a colorimetric chemosensor for Hg2+ ions, demonstrating excellent sensitivity and potential for environmental monitoring (Jamasbi et al., 2021).
Crystallographic Analysis
- X-ray crystal structure determination provided insights into molecular geometry, which is essential for understanding the compound's reactivity and interactions (Shah et al., 2010).
Antimicrobial Activities
- Certain derivatives demonstrated significant inhibition of bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Akbari et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h1-7,15H,8-9H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSFZCUWLMBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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